

Technical Deep Dive: Z-Vrpr-fmk (tfa) – Structural Mechanism & Application

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Compound of Interest

Compound Name: Z-Vrpr-fmk (tfa)

Cat. No.: B1151258

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Executive Summary

Z-Vrpr-fmk (tfa) is a specialized, irreversible tetrapeptide inhibitor targeting MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1), a paracaspase critical to the NF- κ B signaling pathway.^[1] Unlike broad-spectrum caspase inhibitors (e.g., Z-VAD-fmk), Z-Vrpr-fmk is engineered with high specificity for the MALT1 active site, making it a cornerstone reagent in immunological research and diffuse large B-cell lymphoma (DLBCL) drug discovery.

This guide dissects the compound's chemical architecture, delineates its covalent mechanism of action, and provides a rigorous, self-validating experimental framework for its application in bioassays.

Chemical Architecture & Structural Analysis^[2]

The efficacy of Z-Vrpr-fmk stems from its tripartite design: a hydrophobic cap, a substrate-mimetic peptide sequence, and an electrophilic warhead. The "tfa" designation indicates the trifluoroacetic acid salt form, a critical factor for solubility and stability in aqueous buffers.

Structural Components

The molecule can be deconstructed into four functional domains:

- N-Terminal Cap (Z-): A Benzyloxycarbonyl group.[2] This hydrophobic moiety promotes cell permeability and assists in positioning the peptide within the enzyme's binding groove, specifically occupying the hydrophobic S4 pocket of MALT1.
- Peptide Sequence (-VRPR-):Valine-Arginine-Proline-Arginine. This sequence mimics the natural substrate specificity of MALT1.
 - P1 Arginine: Critical for binding; interacts with acidic residues (Asp/Glu) deep in the MALT1 specificity pocket.[3]
 - P2 Proline: Induces a kink in the peptide backbone, optimizing the fit into the active site cleft.
- C-Terminal Warhead (-fmk):Fluoromethylketone. An electrophilic trap that acts as a suicide substrate. It forms a covalent thioether bond with the catalytic cysteine (Cys464) of MALT1, rendering the inhibition irreversible.
- Counter-ion (tfa):Trifluoroacetate. The peptide is synthesized as a salt to stabilize the basic arginine residues.

Physicochemical Properties

Data aggregated from high-purity synthesis standards.

Property	Specification
Full Name	Z-Val-Arg-Pro-Arg-fluoromethylketone (TFA salt)
Formula (Free Base)	C ₃₁ H ₄₉ FN ₁₀ O ₆
Molecular Weight	~676.8 Da (Free Base) / ~790.8 Da (TFA Salt)
Solubility	DMSO (≥100 mg/mL); Water (Limited, pH dependent)
Appearance	White to off-white hygroscopic solid
Stability	Solid: 2 years at -20°C; Solution: <1 month at -80°C

Mechanistic Pharmacology

Mode of Inhibition

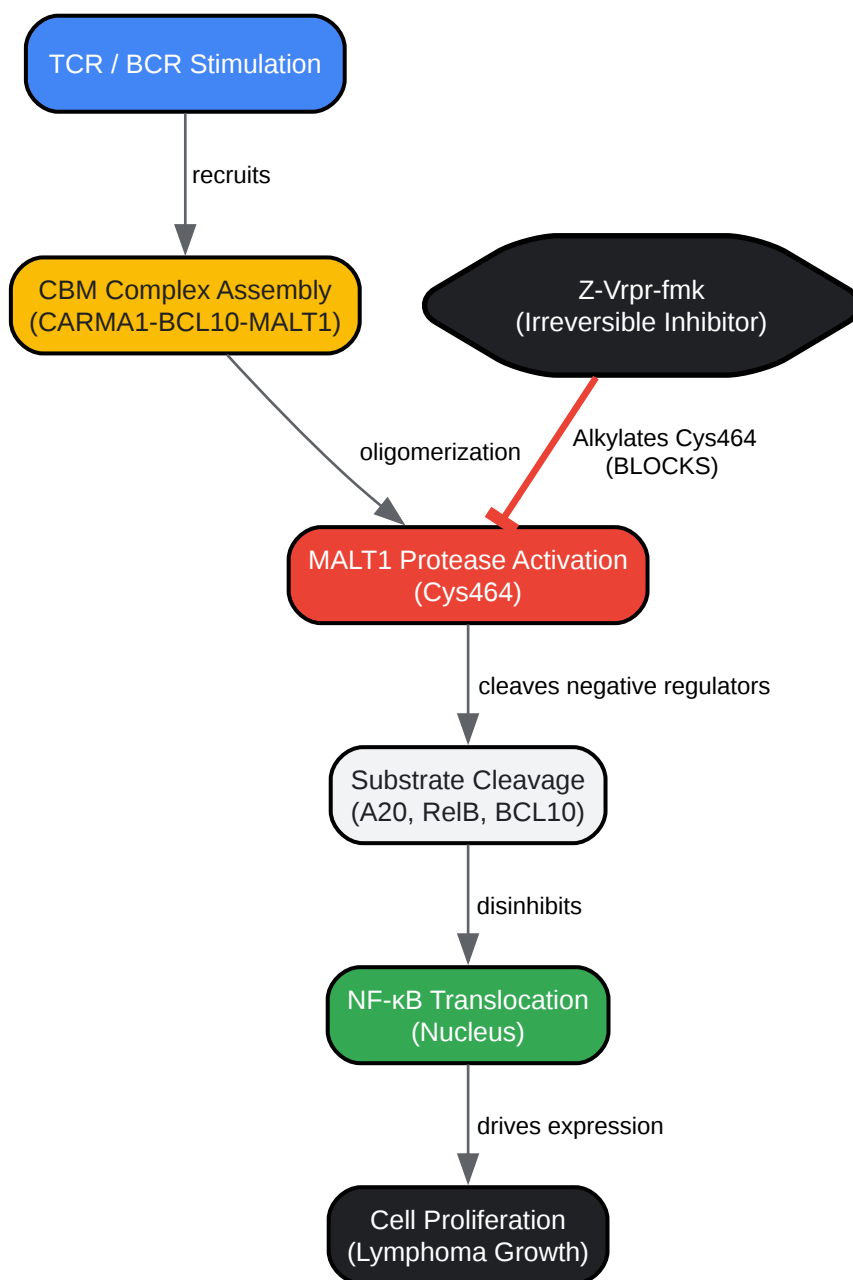
Z-Vrpr-fmk functions via affinity labeling. The VRPR sequence guides the molecule into the MALT1 catalytic pocket. Once bound, the fluorine atom on the fmk group acts as a leaving group, allowing the catalytic thiolate anion of Cys464 to attack the methyl carbon. This results in a stable, irreversible covalent adduct [1].

Pathway Impact: The NF-κB Axis

MALT1 is a scaffold and protease in the CBM (CARMA1-BCL10-MALT1) complex. Upon T-cell or B-cell receptor (TCR/BCR) stimulation, MALT1 cleaves negative regulators like A20 and RelB. By inhibiting this cleavage, Z-Vrpr-fmk prevents the sustained activation of NF-κB, thereby suppressing the proliferation of ABC-DLBCL (Activated B-Cell like Diffuse Large B-Cell Lymphoma) cells [2].[4]

Visualization: MALT1 Signaling & Inhibition

The following diagram illustrates the logical flow of MALT1 activation and the specific intervention point of Z-Vrpr-fmk.



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Figure 1: Mechanism of Action. Z-Vrpr-fmk covalently binds MALT1, blocking the cleavage of regulators (A20) and halting NF-κB-driven proliferation.

Experimental Framework

Reconstitution & Storage Strategy

Critical Causality: The TFA salt form is hygroscopic. Moisture initiates hydrolysis of the fmk warhead, deactivating the inhibitor.

- Solvent: Use anhydrous DMSO. Avoid water for stock solutions as fmk groups are susceptible to hydrolysis over time.
- Concentration: Prepare a 10 mM stock (approx. 7.9 mg/mL for TFA salt).
- Aliquot: Single-use aliquots stored at -80°C are mandatory to prevent freeze-thaw degradation.

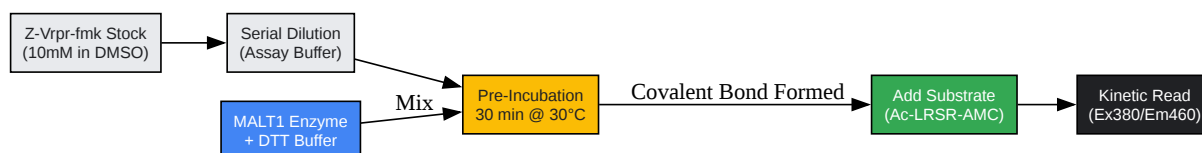
Protocol: In Vitro MALT1 Activity Assay

This protocol validates MALT1 inhibition using a fluorogenic substrate (e.g., Ac-LRSR-AMC).

Step-by-Step Methodology:

- Enzyme Prep: Dilute recombinant MALT1 (approx. 10-50 nM final) in Assay Buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, 0.1% CHAPS).
 - Note: DTT is essential to keep the catalytic cysteine reduced before inhibitor addition.
- Inhibitor Incubation (Pre-treatment):
 - Add Z-Vrpr-fmk (serial dilutions: 0.1 nM – 10 μM) to the enzyme.
 - Incubate for 30 minutes at 30°C.
 - Reasoning: As an irreversible inhibitor, potency is time-dependent (). Pre-incubation ensures complete alkylation of the active site [3].
- Substrate Addition: Add fluorogenic substrate (e.g., Ac-LRSR-AMC) at concentration (typically 20-50 μM).
- Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm) kinetically for 60 minutes.
- Analysis: Calculate the slope (RFU/min) for the linear range. Plot % Activity vs. Log[Inhibitor].

Visualization: Assay Workflow



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Figure 2: Experimental Workflow.[5] Pre-incubation is the critical step to allow the irreversible warhead to react with the enzyme.

Validation & Quality Control

To ensure scientific integrity, researchers must implement self-validating checks.

Structural Verification[2][4]

- LC-MS: Confirm the mass of the parent ion. For the TFA salt, look for the free base mass (676.8 Da) in positive mode ().
- Purity: HPLC purity should be to rule out truncated peptides (e.g., Z-VRP-fmk) which may have different specificities.

Biological Controls (Self-Validating System)

- Negative Control: Use Z-FA-fmk (negative control peptide) or the inactive enantiomer if available. This confirms that the observed effect is due to the specific VRPR sequence and not non-specific alkylation by the fmk group.
- Positive Control: Use a known non-covalent MALT1 inhibitor (e.g., Mepazine) to cross-reference values.

Troubleshooting Solubility

If precipitation occurs upon dilution into aqueous media:

- Ensure DMSO concentration in the final assay is to prevent enzyme denaturation, but sufficient to keep the lipophilic Z-group solubilized.
- Sonicate the stock solution for 15 seconds before dilution.

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